molecular formula C29H38N4O4S B11206675 N-[3-(4-Benzylpiperidin-1-YL)propyl]-6-(diethylsulfamoyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide

N-[3-(4-Benzylpiperidin-1-YL)propyl]-6-(diethylsulfamoyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B11206675
M. Wt: 538.7 g/mol
InChI Key: FUDCFGVJQIVKRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(4-Benzylpiperidin-1-YL)propyl]-6-(diethylsulfamoyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, a piperidine ring, and a sulfamoyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-Benzylpiperidin-1-YL)propyl]-6-(diethylsulfamoyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a benzylpiperidine derivative reacts with a suitable electrophile.

    Attachment of the Sulfamoyl Group: The sulfamoyl group can be attached through a sulfonation reaction, using diethyl sulfate as the sulfonating agent.

    Final Coupling: The final step involves coupling the quinoline core with the piperidine and sulfamoyl groups under specific reaction conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the quinoline core, converting the 4-oxo group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl group, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides and amines can be used under basic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Hydroxyquinoline derivatives.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[3-(4-Benzylpiperidin-1-YL)propyl]-6-(diethylsulfamoyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound is believed to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(4-Benzylpiperidin-1-YL)propyl]-6-(diethylsulfamoyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide is unique due to its combination of a quinoline core, piperidine ring, and sulfamoyl group

Properties

Molecular Formula

C29H38N4O4S

Molecular Weight

538.7 g/mol

IUPAC Name

N-[3-(4-benzylpiperidin-1-yl)propyl]-6-(diethylsulfamoyl)-4-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C29H38N4O4S/c1-3-33(4-2)38(36,37)24-11-12-27-25(20-24)28(34)26(21-31-27)29(35)30-15-8-16-32-17-13-23(14-18-32)19-22-9-6-5-7-10-22/h5-7,9-12,20-21,23H,3-4,8,13-19H2,1-2H3,(H,30,35)(H,31,34)

InChI Key

FUDCFGVJQIVKRE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)NC=C(C2=O)C(=O)NCCCN3CCC(CC3)CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.